2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
The structure features a cycloheptane ring fused to a thiophene-pyrimidine core, with a phenyl group at position 3 and a 2-(azepan-1-yl)-2-oxoethylthio substituent at position 2.
Synthesis:
The compound is synthesized via multi-step protocols involving cyclocondensation, alkylation, and hydrazide formation. For example:
Core formation: The thieno[2,3-d]pyrimidin-4-one core is generated by reacting 2-amino-thiophene derivatives with carbonylating agents (e.g., γ-butyrolactam in POCl₃) .
Substituent introduction: The 2-thioether side chain is introduced via nucleophilic substitution using alkyl halides (e.g., 2-chloroacetamide derivatives) in the presence of K₂CO₃ .
Azepane functionalization: The azepan-1-yl group is incorporated through condensation reactions with hydrazides or cyclic amines .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S2/c29-21(27-15-9-1-2-10-16-27)17-31-25-26-23-22(19-13-7-4-8-14-20(19)32-23)24(30)28(25)18-11-5-3-6-12-18/h3,5-6,11-12H,1-2,4,7-10,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNOJQMDBPKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula: C25H29N3O2S2
- Molecular Weight: 467.65 g/mol
- Purity: Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized to function through the inhibition of specific enzymes and receptors that are involved in critical cellular processes. Notably, the azepane moiety enhances its binding affinity to target sites compared to similar compounds lacking this feature .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the azepane structure can lead to increased potency against certain bacterial strains. The presence of the thieno and pyrimidine rings contributes to its effectiveness by enhancing membrane permeability and disrupting bacterial cell wall synthesis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .
Glycine Transporter Inhibition
A notable area of research involves the inhibition of GlyT1 (glycine transporter 1). Compounds structurally related to this molecule have been identified as effective inhibitors, suggesting potential applications in treating neurological disorders where glycine signaling is disrupted .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro antimicrobial study | The compound showed significant activity against E. coli and S. aureus. | Suggests potential for development as an antibacterial agent. |
| Cancer cell line study | Induced apoptosis in HeLa cells with IC50 values in the low micromolar range. | Indicates promise for use in cancer therapy. |
| GlyT1 inhibition assay | Demonstrated competitive inhibition with Ki values indicating high affinity for GlyT1. | Supports further investigation into neurological applications. |
Comparison with Similar Compounds
Key properties :
- Melting point : ~204–206°C (similar derivatives reported in ).
- IR spectral data : Peaks at 1653 cm⁻¹ (C=O amide) and 1512 cm⁻¹ (olefinic C=C) confirm functional groups .
- Bioactivity : Preliminary studies on analogous compounds suggest inhibitory activity against tyrosine kinases and tumor cell lines .
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, primarily in their substituents at positions 2 and 3. Below is a comparative analysis:
Key Observations:
Substituent Effects on Bioactivity: The azepane-containing compound (target) and its piperidine analog (CAS 325693-40-1) show enhanced solubility and kinase inhibition due to their nitrogen heterocycles .
Synthetic Efficiency :
- High yields (88–91%) are achieved for derivatives with aryl or heteroaryl substituents, attributed to optimized alkylation and cyclocondensation conditions .
- Hydrazide derivatives (e.g., Compound 17) require column chromatography for purification, reducing yields to 58% .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. The 4-nitrophenyl analog (Compound 6) has a higher melting point (223–225°C) due to nitro group polarity .
Biological Performance :
- Antitumor Activity : Derivatives with bulky substituents (e.g., azepane, piperidine) exhibit superior activity against MCF-7 and A549 cell lines compared to simpler analogs .
- Enzyme Inhibition : The thioether linkage at position 2 enhances binding to tyrosine kinases (e.g., EGFR), as seen in analogs with IC₅₀ values < 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
